

Application Note: High-Content Imaging of Xelafaslatide-Treated Retinal Cells

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Compound of Interest		
Compound Name:	Xelafaslatide	
Cat. No.:	B12707203	Get Quote

Introduction

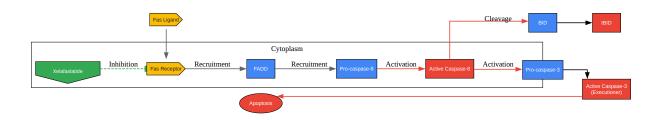
Xelafaslatide (formerly ONL1204) is a novel, first-in-class small molecule Fas inhibitor designed to protect retinal cells from apoptosis.[1][2] It is currently under investigation in the GALAXY Phase 2 clinical trial for the treatment of geographic atrophy (GA) associated with dry age-related macular degeneration (AMD).[3][4][5] The therapeutic potential of Xelafaslatide lies in its ability to inhibit the Fas signaling pathway, a key mediator of cell death in various retinal diseases.[4] High-content imaging (HCI) offers a powerful platform to assess the neuroprotective effects of Xelafaslatide on retinal cells in a multiplexed and quantitative manner. This application note provides detailed protocols for a high-content imaging workflow to evaluate the efficacy of Xelafaslatide in an in vitro model of retinal cell stress.

Principle of the Assay

This protocol describes a high-content imaging assay to quantify the protective effects of **Xelafaslatide** against induced apoptosis in a human retinal pigment epithelial cell line (ARPE-19). Apoptosis is induced by treatment with staurosporine, a potent protein kinase inhibitor known to activate the intrinsic and extrinsic apoptotic pathways. The protective effects of **Xelafaslatide** are evaluated by quantifying key cellular health parameters, including cell viability, nuclear morphology, mitochondrial membrane potential, and caspase-3 activation, using fluorescent probes and automated microscopy.



Signaling Pathway of Fas-Mediated Apoptosis and **Xelafaslatide Inhibition**



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Caption: Fas-mediated apoptosis pathway and the inhibitory action of Xelafaslatide.

Materials and Reagents

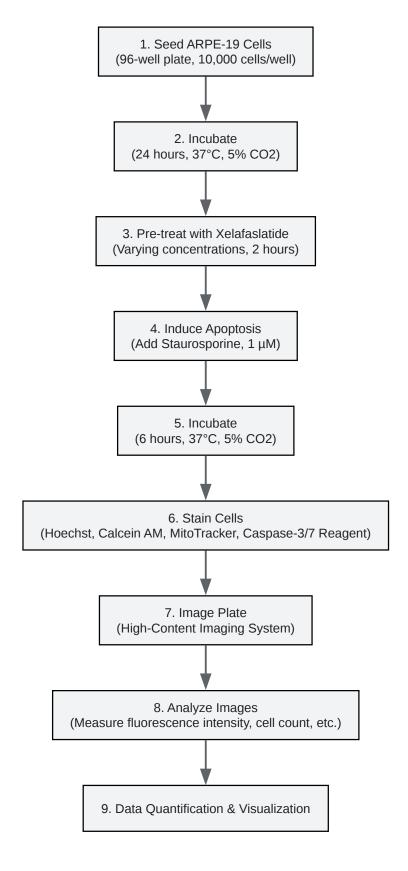
- Cell Line: ARPE-19 cells (ATCC® CRL-2302™)
- Culture Media: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin
- Compounds: Xelafaslatide (synthesized or commercially sourced), Staurosporine (apoptosis inducer)
- Staining Reagents:
 - Hoechst 33342 (nuclear stain)
 - MitoTracker™ Red CMXRos (mitochondrial membrane potential)
 - CellEvent™ Caspase-3/7 Green Detection Reagent (activated caspase-3/7)
 - Calcein AM (live-cell stain)



- Assay Plates: 96-well, black, clear-bottom imaging plates
- Instrumentation: High-content imaging system with environmental control (37°C, 5% CO2)

Experimental Workflow





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Caption: High-content imaging experimental workflow.



Detailed Protocols

- 1. Cell Culture and Seeding
- Culture ARPE-19 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Harvest cells using trypsin-EDTA and perform a cell count.
- Seed 10,000 cells per well in a 96-well, black, clear-bottom imaging plate.
- Incubate for 24 hours to allow for cell attachment.
- 2. Compound Treatment
- Prepare a serial dilution of Xelafaslatide in culture media.
- Remove the culture medium from the plate and add the Xelafaslatide dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
- Pre-incubate the cells with **Xelafaslatide** for 2 hours.
- Add staurosporine to a final concentration of 1 μM to all wells except the no-treatment controls.
- Incubate for an additional 6 hours.
- 3. Staining
- Prepare a staining solution containing Hoechst 33342 (1 μg/mL), Calcein AM (1 μM), MitoTracker™ Red CMXRos (200 nM), and CellEvent™ Caspase-3/7 Green Detection Reagent (2 μM) in pre-warmed, serum-free medium.
- Carefully remove the medium from the wells and add 100 μL of the staining solution to each well.
- Incubate the plate for 30 minutes at 37°C, protected from light.



4. High-Content Imaging

- Acquire images using a high-content imaging system equipped with 10x and 20x objectives.
- Use appropriate filter sets for each fluorescent probe:
 - DAPI channel (Hoechst 33342): Ex 350 nm / Em 461 nm
 - FITC channel (Calcein AM & Caspase-3/7): Ex 488 nm / Em 525 nm
 - TRITC/Cy3 channel (MitoTracker Red): Ex 577 nm / Em 590 nm
- Capture images from at least four fields per well to ensure robust data.

5. Image Analysis

- Use a high-content analysis software to segment and analyze the images.
- Nuclei Identification: Identify individual nuclei using the Hoechst 33342 signal.
- Cell Body Identification: Define the cell body based on the Calcein AM signal.
- Quantification of Parameters: For each identified cell, measure:
 - Cell Count: Total number of Hoechst-positive nuclei.
 - Apoptotic Cells: Percentage of cells with high Caspase-3/7 Green fluorescence intensity.
 - Mitochondrial Health: Mean fluorescence intensity of MitoTracker Red within the cytoplasm.
 - Nuclear Condensation: Nuclear area and intensity from the Hoechst signal.

Quantitative Data Summary

The following tables represent hypothetical data from the described experiment, demonstrating the neuroprotective effect of **Xelafaslatide**.

Table 1: Effect of **Xelafaslatide** on ARPE-19 Cell Viability and Apoptosis



Treatment Group	Xelafaslatide (nM)	Staurosporine (1 µM)	Live Cell Count (Normalized)	Apoptotic Cells (%)
Untreated Control	0	-	100.0 ± 5.2	2.1 ± 0.5
Vehicle Control	0	+	45.3 ± 4.1	58.7 ± 6.3
Xelafaslatide	10	+	55.8 ± 3.9	42.1 ± 5.1
Xelafaslatide	100	+	78.2 ± 6.5	20.5 ± 3.8
Xelafaslatide	1000	+	92.5 ± 4.8	8.9 ± 2.2

Table 2: Effect of Xelafaslatide on Mitochondrial Membrane Potential

Treatment Group	Xelafaslatide (nM)	Staurosporine (1 µM)	Mean MitoTracker Red Intensity (RFU)
Untreated Control	0	-	15,840 ± 1,230
Vehicle Control	0	+	4,560 ± 980
Xelafaslatide	10	+	6,780 ± 1,150
Xelafaslatide	100	+	11,230 ± 1,340
Xelafaslatide	1000	+	14,950 ± 1,280

Conclusion

This application note provides a comprehensive protocol for utilizing high-content imaging to assess the neuroprotective effects of **Xelafaslatide** on retinal cells. The described workflow enables the simultaneous quantification of multiple cellular health indicators, offering a robust and efficient method for screening and characterizing compounds targeting retinal degenerative diseases. The hypothetical data presented demonstrates the potential of **Xelafaslatide** to preserve cell viability, reduce apoptosis, and maintain mitochondrial health in a dosedependent manner in an in vitro model of retinal cell stress. These methods can be adapted for use with other retinal cell types, stressors, and therapeutic agents.



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